molecular formula C26H2918FN6O7S2 B611698 Unii-78YP9ZU8U6 CAS No. 1071471-25-4

Unii-78YP9ZU8U6

Cat. No.: B611698
CAS No.: 1071471-25-4
M. Wt: 619.67
InChI Key: QGYZPMXIVNIGKA-SZJJUGPPSA-N
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Description

UNII-78YP9ZU8U6 (CAS No. 96799-02-9) is a heterocyclic organic compound with the chemical formula C₇H₇N₃O and a molecular weight of 149.15 g/mol . It is structurally characterized as a pyrazole derivative, specifically 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, featuring a fluorophenyl substituent and a carboxamide functional group. The compound exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it pharmacologically relevant for central nervous system (CNS)-targeted applications. Notably, it is classified as a non-CYP inhibitor, reducing risks of metabolic interference .

Synthesis:
The compound is synthesized via a microwave-assisted reaction using cyanuric chloride, 4-fluorophenyl-2-ethylamine, and N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) solvent. The reaction proceeds at controlled temperatures (50–100°C) to yield the target product with high purity (>95%) .

Properties

CAS No.

1071471-25-4

Molecular Formula

C26H2918FN6O7S2

Molecular Weight

619.67

IUPAC Name

(S)-3-(4-(2-(fluoro-18F)ethoxy)phenyl)-2-((S)-3-methyl-2-(4-(((2-sulfamoylbenzo[d]thiazol-6-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido)propanoic acid

InChI

InChI=1S/C26H29FN6O7S2/c1-15(2)23(24(34)29-21(25(35)36)11-16-3-5-18(6-4-16)39-10-9-27)33-13-17(31-32-33)14-40-19-7-8-20-22(12-19)41-26(30-20)42(28,37)38/h3-8,12-13,15,21,23H,9-11,14H2,1-2H3,(H,29,34)(H,35,36)(H2,28,37,38)/t21-,23-/m0/s1/i27-1

InChI Key

QGYZPMXIVNIGKA-SZJJUGPPSA-N

SMILES

O=C(O)[C@H](CC1=CC=C(OCC[18F])C=C1)NC([C@@H](N2N=NC(COC3=CC=C4N=C(S(=O)(N)=O)SC4=C3)=C2)C(C)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VM4-037 F-18;  VM4 037 F-18;  VM4037 F-18;  (F18)Vm-4-037; 

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Solubility : Highly soluble in water and polar solvents.
  • Hazard Profile : Classified under warning codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

UNII-78YP9ZU8U6 is compared below with three structurally analogous pyrazole derivatives (similarity scores: 0.59–0.63) to highlight distinctions in structure, properties, and applications .

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Similarity
This compound 96799-02-9 C₇H₇N₃O 149.15 4-fluorophenyl, carboxamide CNS targeting, non-CYP inhibitor
Methyl 5-amino-1H-pyrazole-3-carboxylate 103431-25-4 C₅H₇N₃O₂ 141.13 Methyl ester Intermediate in agrochemical synthesis
3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile 959236-28-5 C₁₆H₁₂N₄O 276.29 Phenoxyphenyl, nitrile Anticancer lead compound
Ethyl 5-amino-1H-pyrazole-3-carboxylate 103431-26-5 C₆H₉N₃O₂ 155.15 Ethyl ester Pharmaceutical intermediate

Structural Analysis

  • This compound vs. Methyl 5-amino-1H-pyrazole-3-carboxylate: The methyl ester group in the latter reduces polarity compared to the carboxamide in this compound, resulting in lower water solubility (141.13 g/mol vs. 149.15 g/mol) and altered pharmacokinetics .
  • This compound vs. 3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile: The phenoxyphenyl and nitrile groups in the latter enhance lipophilicity (logP ~2.8 vs. 1.5 for this compound), favoring membrane penetration but reducing BBB permeability .
  • This compound vs. Ethyl 5-amino-1H-pyrazole-3-carboxylate: The ethyl ester increases molecular weight (155.15 vs. 149.15 g/mol) and alters metabolic stability, making it more prone to esterase hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-78YP9ZU8U6
Reactant of Route 2
Unii-78YP9ZU8U6

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